B1576849 Piscidin 4

Piscidin 4

Cat. No.: B1576849
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Description

Overview of Host Defense Peptides in Innate Immunity

Host defense peptides are typically small, cationic, and amphipathic molecules that exhibit broad-spectrum activity against a variety of microorganisms, including bacteria, fungi, viruses, and parasites escholarship.orgubc.cafrontiersin.org. Beyond their direct antimicrobial actions, HDPs also play significant roles in modulating the host immune response. They can influence both innate and adaptive immunity, promoting the recruitment of immune cells, modulating cytokine production, and acting as adjuvants ubc.cajmb.or.krmdpi.com. This dual functionality in directly combating pathogens and orchestrating immune responses makes HDPs vital for the efficient resolution of infections and the maintenance of host health ubc.camdpi.com.

Classification and Phylogenetic Relationships within the Piscidin Family

The piscidin family is a group of HDPs initially discovered in fish, specifically in the mast cells of hybrid striped bass (Morone chrysops x Morone saxatilis) researchgate.netplos.orgresearchgate.net. Since their initial discovery, piscidins have been identified in a wide range of teleost fish species, including European sea bass, Nile tilapia, and Atlantic cod, among others researchgate.netplos.orgmdpi.com. The piscidin family is characterized by a conserved N-terminus rich in histidine and phenylalanine residues researchgate.netplos.org.

Classification within the piscidin family has evolved as new members have been discovered. Initially, the family primarily comprised peptides around 22 amino acids in length, such as piscidin 1, 2, and 3 researchgate.net. More recent characterization has led to a proposed three-class system based on peptide size, structure, phylogenetic analysis, and activity plos.orgsemanticscholar.org.

Piscidin Family Classification plos.orgsemanticscholar.org

ClassLength (Amino Acids)ExamplesPrimary Activity
Class I~22Piscidin 1, Piscidin 3 (striped bass/white bass)Broad-spectrum antibacterial, anti-protozoal
Class II44–46Piscidin 4 (striped bass/white bass), Piscidin 5 (white bass)Intermediate antibacterial and anti-protozoal
Class III55Piscidin 6 (striped bass/white bass), Piscidin 7 (striped bass)Primarily anti-protozoal

Phylogenetic analysis of piscidin sequences generally aligns with the taxonomic relationships of the fish species from which they are derived, although variations exist, suggesting diversification potentially driven by positive selection to cope with evolving pathogens mdpi.complos.org.

Historical Context of this compound Discovery and Initial Characterization

This compound was isolated and characterized as a novel member of the piscidin family by Noga et al. in 2009 researchgate.net. It was discovered in the mast cells of hybrid striped bass, similar to the initial piscidins researchgate.netnih.gov. This compound was notable because, at 44 amino acids, it was approximately double the length of the initially characterized piscidins 1-3 researchgate.netnih.gov.

Initial characterization revealed that this compound possesses an N-terminus that shares significant homology (greater than 65%) with piscidins 1-3, a defining feature of the piscidin family researchgate.net. The native this compound peptide was found to have a modified amino acid at position 20, likely a hydroxylated tryptophan, based on mass spectrometry data researchgate.net. However, synthetic this compound, with an unmodified tryptophan at this position, demonstrated similar potent antibacterial activity researchgate.netnih.gov. These early studies established this compound as a broad-spectrum antimicrobial peptide active against a range of fish and human bacterial pathogens, including multi-drug resistant strains researchgate.net.

Properties

bioactivity

Antibacterial

sequence

FFRHLFRGAKAIFRGARQGWRAHKVVSRYRNRDVPETDNNQEEP

Origin of Product

United States

Molecular Architecture and Structural Biology of Piscidin 4

Elucidation of Peptide Primary Structure and Post-Translational Modifications

The primary structure of piscidin 4 from hybrid striped bass has been determined to be FFRHLFRGAKAIFRGARQGXRAHKVVSRYRNRDVPETDNNQEEP. usda.govnih.govresearchgate.net This sequence comprises 44 amino acid residues and has a molecular mass of 5329.25 Da. usda.govresearchgate.net

A key characteristic of native this compound is the presence of a post-translational modification at position 20. usda.govnih.govresearchgate.net Based on mass spectrometry data, this modified amino acid is likely a hydroxylated tryptophan (Trp). usda.govnih.govresearchgate.net While this modification exists in the native peptide, studies using synthetic this compound with an unmodified tryptophan at position 20 have shown similar antibacterial activity to the native form, suggesting that this specific hydroxylation may not be essential for its antimicrobial effect. usda.govnih.govresearchgate.netnih.gov Post-translational modifications are known to influence the structure and function of AMPs, contributing to their diversity and stability. nih.govunmc.edu

Tilapia this compound (TP4), an AMP isolated from Nile tilapia (Oreochromis niloticus), is a related peptide consisting of 25 amino acids with the sequence FIHHIIGGLFSAGKAIHRLIRRRRR. acs.orgmdpi.comfrontiersin.orgrcsb.org This variant has a net positive charge of +10, largely due to a pentaarginine cluster at the C-terminus. acs.org

Conformational Analysis and Secondary Structure Determination

Conformational analysis of this compound has been performed using techniques such as Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR). usda.govacs.orgnih.gov In aqueous buffer solution, this compound primarily exhibits a disordered or random coil structure. usda.govacs.org However, in membrane-mimetic environments, such as trifluoroethanol (TFE) solutions or in the presence of liposomes, the peptide undergoes conformational changes and folds to form a secondary structure. usda.govacs.org

Investigations of Alpha-Helical Propensity

Secondary structure predictions and CD studies suggest that this compound has the potential to form an alpha-helical structure. usda.govacs.orgresearchgate.net Specifically, the N-terminus, comprising the first 11 amino acids, is predicted to be the segment most likely to form an alpha-helix. usda.gov In contrast, the C-terminus (amino acids 33-44) is highly acidic and tends to form a random coil. usda.gov

CD analyses have shown that this compound adopts a relatively weak alpha-helical structure in the presence of membrane-mimicking environments. usda.govacs.org The helical content was observed to be higher in TFE solutions compared to liposome (B1194612) suspensions. usda.gov For instance, in 100% and 50% TFE, the helical content was 23% and 17%, respectively. usda.gov In liposomes composed of different phospholipids, the helical percentages were generally lower, ranging from 7% to 17%. usda.gov

Characterization of Amphipathic Nature

This compound is characterized by its amphipathic nature, meaning it possesses both hydrophobic and hydrophilic regions. usda.govnih.govresearchgate.netmdpi.comresearchgate.netfrontiersin.org This amphipathicity is a common feature of many AMPs and is crucial for their interaction with biological membranes. mdpi.comacs.org

The distribution of hydrophobic and charged residues in the peptide sequence contributes to its amphipathic character. usda.gov A Schiffer-Edmunson plot suggested that this compound has the potential to form an amphipathic alpha-helix, with a clear delineation of hydrophobic and hydrophilic side chains. usda.gov This structural arrangement allows the peptide to interact favorably with both the hydrophobic lipid bilayer and the negatively charged surface of microbial membranes. mdpi.com

Specific hydrophobic residues, such as Phe2, Leu5, Phe6, Ala9, Ile12, Phe13, Ala16, Trp20, and Val34, are located in regions likely configured into helix and loop structures, contributing to the hydrophobic face of the peptide. usda.gov The presence of cationic amino acids contributes to the positive charge, which facilitates initial electrostatic interactions with negatively charged bacterial membranes. mdpi.comacs.orgnih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies aim to understand how variations in the chemical structure of a peptide influence its biological activity. mdpi.com For this compound, SAR investigations have focused on the influence of specific amino acid residues, charge distribution, and hydrophobicity on its functional attributes, particularly its antimicrobial efficacy and membrane interactions. usda.govmdpi.com

Influence of Specific Amino Acid Residues on Functional Attributes

Specific amino acid residues play critical roles in the activity of this compound. The N-terminal region, which shows homology to other piscidins, is important for its characteristic activity. nih.govresearchgate.net While the native peptide has a hydroxylated tryptophan at position 20, synthetic this compound with an unmodified tryptophan exhibits similar antibacterial activity, suggesting that the tryptophan residue itself, rather than its hydroxylation state, is functionally important. usda.govnih.govresearchgate.netnih.gov Tryptophan residues in AMPs are often involved in membrane insertion and can be used to study peptide-membrane interactions via fluorescence spectroscopy. usda.govacs.org

Studies on other piscidins have shown that the position and number of histidine residues can significantly affect antibacterial activity and resistance to changes in pH and salinity. mdpi.com Substitutions of amino acids can also impact activity; for example, a glycine (B1666218) substituted for histidine at position 17 in piscidin 3 tends to disrupt the amphipathic alpha-helix and lower amphipathicity, which correlates with reduced hemolytic activity. usda.gov While not directly on this compound, these findings from related piscidins highlight the sensitivity of function to individual residue changes.

Role of Charge Distribution and Hydrophobicity in Biological Efficacy

The biological efficacy of this compound is significantly influenced by the distribution of its charged and hydrophobic residues. usda.gov The presence of several positive charges, combined with the amphipathic nature and the delineation of hydrophobic and hydrophilic regions, is crucial for its interaction with bacterial membranes. usda.govmdpi.comacs.orgnih.gov

Piscidins, including this compound, are cationic at physiological pH, which facilitates their initial interaction with the negatively charged surface of bacterial membranes through electrostatic forces. mdpi.comnih.gov The hydrophobic regions then enable the peptide to penetrate and disrupt the lipid bilayer. acs.orgfrontiersin.org This interaction can lead to membrane permeabilization and cell death. usda.gov

The balance between hydrophobicity and electrostatic interactions is crucial for the activity and mechanism of action of piscidins. mdpi.com A sufficient level of cationicity, combined with appropriate hydrophobicity and amphipathicity, is necessary for effective membrane binding and disruption. usda.govnih.gov Studies on related peptides suggest that increasing the net positive charge above a certain threshold, even in peptides with lower hydrophobicity, can result in high antibacterial activity with reduced cytotoxicity towards host cells. nih.gov The interaction with membranes can induce conformational changes in this compound, allowing the hydrophobic segment to penetrate the hydrocarbon core of the bilayer. usda.gov

Table 1: Key Structural and Physicochemical Properties of this compound

PropertyDescription
Length44 amino acids (Hybrid Striped Bass this compound) usda.govnih.govresearchgate.net
Molecular Weight5329.25 Da (Hybrid Striped Bass this compound) usda.govresearchgate.net
Primary StructureFFRHLFRGAKAIFRGARQGXRAHKVVSRYRNRDVPETDNNQEEP (Hybrid Striped Bass this compound) usda.govnih.govresearchgate.net
Post-Translational ModificationHydroxylation at position 20 (likely hydroxylated Tryptophan) usda.govnih.govresearchgate.net
Net ChargeCationic at physiological pH mdpi.comnih.gov
AmphipathicityPossesses distinct hydrophobic and hydrophilic regions usda.govnih.govresearchgate.netmdpi.comresearchgate.netfrontiersin.org
Secondary StructureDisordered in aqueous solution; forms alpha-helix in membrane-mimetics usda.govacs.org

Advanced Biophysical Characterization Methodologies

Biophysical techniques are crucial for understanding the structural properties of peptides like this compound and how they interact with biological membranes. Methods such as Circular Dichroism (CD) spectroscopy, Fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed insights into peptide conformation, membrane binding, and topology. usda.govnih.govcapes.gov.brresearchgate.net

Circular Dichroism Spectroscopy Applications in Conformation Studies

Circular Dichroism (CD) spectroscopy is widely used to study the secondary structure and conformational changes of peptides in different environments, including aqueous solutions and membrane-mimetic environments. usda.govnih.govresearchgate.net CD analyses of synthetic this compound have shown that in aqueous buffer solution, the peptide primarily adopts a disordered or random coil structure, indicated by a negative maximum around 200 nm in the CD spectra. usda.gov

However, in the presence of membrane-mimetic environments, such as trifluoroethanol (TFE) solutions or liposome suspensions, this compound undergoes a conformational change and folds to form an α-helical structure. acs.orgnih.govacs.orgusda.gov The presence of an α-helical structure is typically indicated by characteristic double-minimum peaks around 205 and 222 nm in the CD spectra. usda.gov Studies have reported varying percentages of helical content for this compound in these environments. In 100% and 50% TFE solutions, the helical content was estimated to be 23% and 17%, respectively. usda.gov When associated with liposomes composed of different phospholipids, the mean percentage helicity was similar to or slightly lower than that observed in TFE. acs.orgusda.gov For instance, in the presence of EYPC/EYPG liposomes, the helical content was approximately 17%, compared to 9% in DPPC, 11% in DPPC/DPPG, and 7% in EYPC liposomes. acs.orgusda.gov Despite adopting a partial helical structure in membrane-mimetic conditions, the helical percentages for this compound in liposomes were generally low compared to other piscidins. acs.orgusda.gov

Tilapia this compound (TP4), a related peptide, also shows a random coil structure in water and adopts an α-helical structure in the presence of SDS micelles, a membrane-mimicking condition. frontiersin.org The α-helical structure of TP4 in SDS solution is maintained across a range of temperatures and NaCl concentrations. frontiersin.org

Here is a summary of this compound helical content in different environments based on CD spectroscopy:

EnvironmentHelical Content (%)Reference
Aqueous BufferDisordered/Random usda.gov
100% TFE23 usda.gov
50% TFE17 usda.gov
DPPC Liposomes9 acs.orgusda.gov
DPPC/DPPG (3:1) Liposomes11 acs.orgusda.gov
EYPC Liposomes7 acs.orgusda.gov
EYPC/EYPG (3:1) Liposomes17 acs.orgusda.gov

Fluorescence Spectroscopy in Membrane Interaction Assessments

Fluorescence spectroscopy, particularly utilizing intrinsic tryptophan fluorescence, is a valuable tool for investigating the interaction of peptides with lipid membranes and assessing their topology within the membrane bilayer. acs.orgnih.govusda.govcapes.gov.brebsa2025.eu Synthetic this compound contains a tryptophan residue at position 20 (Trp20), which is located within a hydrophobic cluster, making it suitable for fluorescence studies of membrane association. usda.gov

When this compound binds to liposomes, significant blue shifts in the emission spectra of the Trp20 residue are observed. acs.orgnih.govacs.org A blue shift in the tryptophan fluorescence maximum indicates that the tryptophan residue has moved from a polar aqueous environment to a more nonpolar, hydrophobic environment, such as the interior of a lipid bilayer. acs.orgnih.govusda.gov This suggests that this compound interacts strongly with the hydrophobic core of the liposome bilayer. acs.orgnih.gov

Fluorescence quenching experiments using water-soluble quenchers, such as iodide (I⁻) or acrylamide, provide further insights into the location and accessibility of the tryptophan residue. acs.orgnih.govusda.gov Studies have shown that the fluorescence of Trp20 in this compound is quenched less in the presence of liposomes compared to in buffer solution. acs.orgnih.gov This reduced accessibility to water-soluble quenchers when the peptide is associated with liposomes indicates that Trp20 is less exposed to the aqueous environment and is likely embedded within the lipid bilayer. acs.orgnih.gov

Fluorescence spectroscopy has also been used to assess the membrane-destabilizing capabilities of piscidin-like peptides by monitoring the leakage of encapsulated fluorescent markers from vesicles. acs.orgnih.govcapes.gov.br The relative leakage abilities of synthetic this compound have been studied with different liposome compositions. For example, at a concentration of 1 μM, this compound showed high leakage activity against DPPC (100%) and EYPC (94%) liposomes, while exhibiting lower activity against DPPC/DPPG (65%) and minimal activity against EYPC/EYPG (0%) liposomes. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Approaches for Structural Delineation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of peptides and proteins, as well as studying their dynamics and interactions with membranes. nih.govresearchgate.netnih.govcapes.gov.bracs.orgnationalmaglab.org While extensive high-resolution NMR studies specifically on the 44-amino acid this compound are less prevalent compared to shorter piscidins like piscidin 1 and 3, related studies provide valuable context for understanding the application of NMR to piscidin structures and membrane interactions.

Solution NMR studies on shorter piscidins, such as piscidin 1, in membrane-mimetic environments like dodecylphosphocholine (B1670865) (DPC) micelles have revealed that these peptides adopt an α-helical structure in such conditions. nih.govcapes.gov.br This α-helical conformation is typically amphipathic, with hydrophobic and hydrophilic residues segregated on opposite faces of the helix, which is crucial for membrane interaction. nih.govcapes.gov.br

Solid-state NMR (ssNMR) is particularly useful for studying the structure and orientation of peptides when reconstituted into lipid bilayers, providing information about their topology relative to the membrane surface. ebsa2025.eunih.govacs.org ssNMR experiments on selectively labeled piscidin-like peptides in oriented lipid bilayers have shown that these peptides can adopt an α-helical structure oriented parallel to the membrane surface. nih.govacs.org This orientation is thought to be related to their mechanism of action, allowing favorable interactions between the peptide and the lipid bilayer interface. acs.org

Studies using ssNMR on ecPis-4s, another piscidin-like peptide, in POPC:POPG membranes and SDS micelles, have shown a high helical content and an amphipathic helical conformation throughout the peptide chain. nih.gov Solid-state NMR experiments with selectively labeled ecPis-4s in uniaxially oriented membranes indicated an ideal partition of hydrophilic and hydrophobic residues at the bilayer interface. nih.gov Furthermore, 2H NMR experiments using deuterated lipids can reveal the accumulation of anionic lipids around cationic peptides upon membrane binding. nih.gov

While specific high-resolution NMR data detailing the complete 3D structure of the 44-amino acid this compound in a membrane environment are not extensively reported in the immediate search results, the application of NMR to shorter piscidins and related peptides demonstrates its potential for delineating the structural features and membrane topology of this family of AMPs. nih.govnih.govcapes.gov.bracs.org

Genomic and Transcriptomic Insights into Piscidin 4 Expression

Gene Identification and Genomic Context within Teleost Species

Piscidin genes, including those encoding Piscidin 4, have been identified and characterized in a range of teleost species. These include commercially important fish such as striped bass (Morone saxatilis), white bass (M. chrysops), European seabass (Dicentrarchus labrax), gilthead seabream (Sparus aurata), red drum (Sciaenops ocellatus), barramundi (Lates calcarifer), Nile tilapia (Oreochromis niloticus), and Atlantic cod (Gadus morhua). researchgate.netmdpi.comnih.govplos.orgmdpi.com

Most piscidin genes, including this compound, are typically structured with four exons and three introns. csic.esplos.orgmdpi.com The gene encodes a precursor protein, a prepropeptide, which undergoes post-translational modification. This precursor consists of a signal peptide at the N-terminus, the mature peptide (this compound), and a C-terminal prodomain. csic.esplos.orgmdpi.com The signal peptide is usually around 22 amino acids long. mdpi.comcsic.esmdpi.com Exon 2 typically encodes the signal peptide, while the mature peptide is encoded by exons 2, 3, and 4. mdpi.com Exon 4 also encodes the prodomain, followed by the 3' untranslated region (UTR). mdpi.com The size of exons can vary among different piscidin genes, with exon 4 often being the largest. mdpi.com

Studies have shown that the N-terminus of this compound is highly homologous to other piscidins, despite its greater length. researchgate.netnih.gov Phylogenetic analysis suggests that piscidins are an ancient family of host defense peptides found in teleosts, and the genes appear to be undergoing positive selection, potentially as an adaptation to rapidly evolving pathogens. mdpi.commdpi.complos.org

Regulation of this compound Gene Expression

The expression of this compound is regulated at the transcriptional level, with varying basal expression patterns across different tissues and organs and inducible expression in response to specific stimuli.

Basal Expression Patterns Across Different Tissues and Organs (e.g., Gills, Skin, Head Kidney, Spleen, Intestine)

This compound transcripts and peptides are generally found at high levels in mucosal tissues that are in direct contact with the environment, serving as primary sites for pathogen entry. researchgate.netresearchgate.netmdpi.comnih.gov These tissues include the gills, skin, and intestine. researchgate.netresearchgate.netmdpi.comnih.gov Immune-related tissues such as the head kidney and spleen also show significant basal expression of this compound. researchgate.netmdpi.comnih.gov

Studies in various teleost species have revealed differential basal expression levels of this compound across these organs. For instance, in hybrid striped bass, while there was very little expression of this compound in any tissue compared to other piscidins, this compound was detected in gills, digestive tract, and skin. nih.govplos.org In Nile tilapia, TP4 mRNA was found to be abundant in the intestines. plos.org In large yellow croaker, Piscidin-5-like type 3 (Lcpis5lt3), a related piscidin, showed the highest mRNA expression in the spleen, but was also present in the head kidney, kidney, gill, intestine, liver, and brain. nih.gov

The following table summarizes some observed basal expression patterns of this compound (or related piscidins where specified) in different teleost tissues:

Fish SpeciesPiscidin Type (if specified)Tissues with High Basal ExpressionOther Tissues with ExpressionSource
Hybrid Striped BassThis compoundGills, Digestive Tract, SkinHead Kidney (presumptive hematopoietic cells) nih.govplos.org
Nile TilapiaTP4IntestinesSkin, Head Kidneys, Liver, Spleen (for TP2); Gills (for TP3) plos.orgnih.gov
Large Yellow CroakerPiscidin-5-like type 3SpleenHead Kidney, Kidney, Gill, Intestine, Liver, Brain nih.gov
European Sea BassPiscidin familyGut (highest), Intestine, Spleen, Head Kidney, Gills, SkinLiver, Heart, Brain researchgate.netmdpi.com
Rock BreamPiscidin geneGillsNot specified nih.gov

Inducible Expression Profiles in Response to Pathogenic Stimuli and Environmental Stressors

This compound gene expression is highly inducible in response to various stimuli, particularly those related to pathogen invasion and environmental stress. This inducible expression is a critical component of the fish innate immune response.

Bacterial infections are known to significantly upregulate this compound expression. In Nile tilapia challenged with Streptococcus agalactiae, TP4 transcript levels were dramatically upregulated in the spleen and gills, showing a 60-fold increase in the spleen and over 13-fold in the gills 24 hours post-injection compared to controls. plos.orgnih.gov Similarly, challenge with different bacterial strains such as Aeromonas hydrophila, Pseudomonas fluorescens, Streptococcus iniae, and Vibrio anguillarum also led to increased TP4 mRNA expression in Nile tilapia, particularly at higher infection doses and 24 hours post-infection. nih.gov In large yellow croaker infected with Vibrio alginolyticus, a related piscidin gene (Lcpis5lt3) showed rapid upregulation in the liver, head kidney, gill, kidney, and intestine. nih.gov

Piscidin expression can also be modulated by parasitic infections. In European perch naturally infected with the thorny-headed worm Acanthocephalus lucii, immunohistochemical studies showed the presence of this compound-positive mast cells in the intestine, although there was no significant difference in the number of positive mast cells between infected and uninfected fish. unipg.it

Environmental stressors can also influence piscidin expression. While the provided search results did not offer specific details on this compound's response to a wide range of environmental stressors, studies on the broader piscidin family indicate that their expression is highly inducible by various stimuli, which can include environmental factors. researchgate.netmdpi.com

The immune-modulatory role of piscidins, including the potential for this compound to influence pro-inflammatory and immune-related genes, further highlights the complexity of its expression regulation during immune responses. researchgate.net

Cellular and Tissue Localization of this compound Peptides

Understanding the precise location of this compound peptides within tissues and specific cell types is crucial for elucidating its function in innate immunity.

Immunohistochemical and Immunofluorescence Studies of Peptide Distribution

Immunohistochemistry and immunofluorescence techniques have been instrumental in visualizing the distribution of this compound peptides in teleost tissues. These studies have confirmed the presence of this compound in key immune and mucosal tissues, aligning with the transcriptomic data.

Immunohistochemistry has detected this compound in the gills of several aquacultured fish species, including striped bass, white bass, European seabass, gilthead seabream, and red drum. researchgate.netnih.gov In European perch infected with Acanthocephalus lucii, immunostaining revealed this compound-positive cells in the intestinal epithelium and submucosa. unipg.it

Immunofluorescent histochemistry during striped bass larval development showed this compound staining in the epithelial tissues of the gill, digestive tract, and skin from 16 days post-hatch to 12 months of age. nih.gov Staining was also observed in presumptive hematopoietic cells in the head kidney. nih.gov

These studies collectively demonstrate that this compound peptides are strategically located in tissues that serve as barriers to pathogen entry and in central immune organs.

Identification of Specific Cell Types Associated with this compound Production (e.g., Mast Cells, Eosinophilic Granulocytes)

Multiple cell types have been identified as producers of this compound and other piscidins in teleost fish. Mast cells are consistently reported as a major source of piscidins, including this compound. researchgate.netresearchgate.netmdpi.comnih.govcsic.esnih.govnih.govunipg.itmdpi.comunime.it Piscidins are stored in granules within these cells and are released in response to microbial infections or inflammatory stimuli. csic.esnih.gov Immunohistochemistry studies have specifically identified this compound-positive cells as mast cells, although not all mast cells may be positive for this compound. researchgate.netnih.gov

Other granulocytes and immune cells have also been implicated in piscidin production. These include eosinophilic granulocytes (also referred to as eosinophil cells), rodlet cells, phagocytic granulocytes, and possibly neutrophils and macrophages. researchgate.netmdpi.comcsic.esmdpi.comnih.gov Piscidins have been found in eosinophil cells in epithelial tissues, suggesting their role in innate defense in these locations. csic.esmdpi.com In the intestine, phagocytic granulocytes have been shown to contain piscidin-containing granules that fuse with bacteria-filled phagosomes upon bacterial uptake. researchgate.netmdpi.com

The presence of this compound in these diverse immune cell populations highlights its broad involvement in the teleost innate immune response, from initial barrier defense to phagocytosis and inflammatory modulation.

Biological Activities and Mechanistic Investigations of Piscidin 4

Broad-Spectrum Antimicrobial Efficacy Profiles

Piscidin 4 exhibits potent, broad-spectrum antimicrobial activity against a diverse range of pathogens, including both fish and human bacterial pathogens. researchgate.netnih.gov Its efficacy extends to multidrug-resistant strains and has also been investigated for antiparasitic effects in aquatic organisms. researchgate.netusda.gov

Activity Against Gram-Positive Bacterial Pathogens

Research indicates that this compound is effective against Gram-positive bacteria. nih.govmdpi.complos.org For instance, Tilapia this compound (TP4), a variant from Oreochromis niloticus, has shown broad-spectrum activity against Gram-positive bacteria. nih.govfrontiersin.org Studies have demonstrated its activity against Streptococcus iniae at various concentrations, although it may be ineffective against some other bacterial species. researchgate.net TP4 has also shown potent activity against Staphylococcus anginosus, a Gram-positive bacterium associated with bacterial vaginosis. nih.govfrontiersin.org

Activity Against Gram-Negative Bacterial Pathogens

This compound also exhibits significant activity against Gram-negative bacterial pathogens. nih.govmdpi.complos.org Tilapia this compound has been reported to have broad-spectrum activity against Gram-negative bacteria. nih.govfrontiersin.org Studies have evaluated its efficacy against various Gram-negative strains, including Escherichia coli and Flavobacterium columnare, demonstrating potent activity against their biofilms. nih.gov However, its effectiveness can vary depending on the specific bacterial species, showing less efficacy against Aeromonas hydrophila and A. veronii in some studies. nih.gov Tilapia this compound has also been investigated for its activity against Gardnerella vaginalis, a Gram-negative bacterium involved in bacterial vaginosis. nih.govfrontiersin.org

Efficacy Against Multidrug-Resistant Microbial Strains

A critical aspect of this compound's activity is its efficacy against multidrug-resistant (MDR) microbial strains. researchgate.netfrontiersin.orgebsa2025.eu this compound has demonstrated potent activity against a number of fish and human pathogens, including MDR bacteria. researchgate.netnih.gov Tilapia this compound is reported to be effective against drug-resistant bacteria. nih.govfrontiersin.org Studies have shown TP4's activity against methicillin-resistant Staphylococcus aureus (MRSA) both in vitro and in mouse models of infection. mdpi.com It has also exhibited strong activity against carbapenem-resistant Acinetobacter baumannii and NDM-1-producing Klebsiella pneumoniae in in vitro assays and murine sepsis models. mdpi.comnih.gov Furthermore, TP4 was found to inhibit the growth of antibiotic-resistant clinical isolates of Helicobacter pylori. tandfonline.com Notably, studies suggest a low propensity for resistance development to TP4 in Gardnerella vaginalis and Helicobacter pylori even after prolonged exposure. frontiersin.orgtandfonline.com

Here is a table summarizing some reported antimicrobial activities of this compound:

Pathogen TypeExamples of Species TestedActivity ReportedSource
Gram-Positive BacteriaStreptococcus iniae, Staphylococcus anginosus, MRSAPotent, Broad-spectrum researchgate.netnih.govnih.govmdpi.comfrontiersin.org
Gram-Negative BacteriaEscherichia coli, Flavobacterium columnare, Gardnerella vaginalis, Acinetobacter baumannii, Klebsiella pneumoniaePotent, Broad-spectrum researchgate.netnih.govnih.govmdpi.comfrontiersin.orgnih.govmdpi.comnih.gov
Multidrug-Resistant StrainsMRSA, Carbapenem-resistant A. baumannii, NDM-1-producing K. pneumoniae, Antibiotic-resistant H. pylori, Metronidazole-resistant G. vaginalisPotent researchgate.netnih.govnih.govmdpi.comfrontiersin.orgmdpi.comnih.govtandfonline.com

Antiparasitic Efficacy Studies in Aquatic Hosts

Beyond its antibacterial properties, this compound has also been investigated for its efficacy against parasites in aquatic hosts. Piscidins, in general, have shown activity against parasites. researchgate.net Specifically, this compound has demonstrated potent activity against Ichthyophthirius multifiliis (ich), a significant skin and gill parasite in fish. usda.govacs.org Studies have determined the minimal protozoacidal concentration (PCmin) and 100% protozoacidal concentration (PC100) of this compound against I. multifiliis trophonts. usda.gov For this compound, the PCmin was reported as 25 μg/mL (3.4 μM), and the PC100 was 50 μg/mL (6.8 μM). usda.gov This activity against protozoan membranes, which share structural similarities with certain liposomes, suggests a role for this compound in the innate defense against parasitic infections in fish. usda.govacs.org

Molecular and Cellular Mechanisms of Action

The mechanism of action of this compound, like other AMPs, primarily involves interaction with and disruption of microbial cell membranes. nih.govexplorationpub.com

Membrane Permeabilization and Pore Formation Models (e.g., Toroidal Pore, Carpet Mechanism)

This compound is considered a pore-forming peptide. mdpi.com Its mechanism of action is thought to be similar to other AMPs, involving the formation of pores that permeabilize the bacterial membrane. usda.govacs.org The amphipathic nature of this compound, with distinct hydrophobic and hydrophilic regions, facilitates its interaction with the lipid bilayer of bacterial membranes. nih.govtandfonline.com

Several models describe how AMPs interact with membranes and cause permeabilization, including the barrel-stave, toroidal pore, and carpet models. explorationpub.com While smaller piscidins like piscidin 1 have been suggested to permeabilize membranes via toroidal pore formation or a carpet mechanism, studies on this compound's specific interaction with membranes provide insights into its mode of action. usda.govcapes.gov.brnih.govacs.orgacs.orgnih.gov

The presence of positive charges and the amphipathic nature of this compound's N-terminus suggest it may act against bacteria by forming pores that permeabilize the membrane, similar to other AMPs. usda.govacs.org Membrane interaction studies support this presumption. usda.govacs.org Fluorescence data and leakage experiments indicate that this compound interacts strongly with the hydrophobic part of liposomes, and its binding induces blue shifts in the emission spectra of its tryptophan residue, suggesting the tryptophan is less accessible to quenchers in the presence of liposomes. acs.org

Given its relatively longer sequence compared to piscidins 1-3, and the prediction that only its 11-amino acid N-terminus is likely to form an α-helix capable of penetrating the membrane, it is suggested that this compound may not span the entire bilayer in a barrel-stave manner. usda.gov This makes models like the toroidal pore, carpet, or in-plane diffusion mechanisms more likely for this compound. usda.gov

In the toroidal pore model, peptides insert into the membrane and induce lipid rearrangement, forming a pore lined by both peptides and lipid headgroups. explorationpub.comresearchgate.net This model is characterized by the formation of transient, lipid-lined pores. explorationpub.com The carpet model involves peptides accumulating on the membrane surface in a carpet-like manner, eventually leading to membrane thinning and rupture through a detergent-like effect or the formation of transient pores or micelles. explorationpub.com Studies on smaller piscidins support the idea of toroidal pore formation or a carpet mechanism leading to toroidal pores. acs.orgnih.gov

While the specific mechanism of this compound is still under investigation, its ability to permeabilize membranes and its potent activity against various pathogens, including those with established resistance mechanisms, highlight the importance of membrane disruption as a key mode of action. nih.govusda.govtandfonline.comexplorationpub.comacs.org

Here is a table summarizing membrane interaction findings for this compound:

MethodObservationImplicationSource
Fluorescence SpectroscopyInteraction with hydrophobic part of liposomes; Blue shift of Trp emissionPeptide insertion into the hydrophobic core of the membrane usda.govacs.org
Leakage ExperimentsMembrane permeabilization and leakage of contents from liposomesAbility to disrupt membrane integrity usda.govacs.org
Structural PredictionsAmphipathic α-helix potential in N-terminusFacilitates interaction and insertion into lipid bilayers usda.govacs.orgacs.org
Pore Formation StudiesConsistent with models like toroidal pore or carpet mechanismMembrane permeabilization likely occurs via these mechanisms rather than barrel-stave usda.gov

Direct Interaction with Lipid Bilayers and Microbial Membrane Components

A primary mechanism by which this compound exerts its antimicrobial effects is through direct interaction with the lipid bilayers and membrane components of microorganisms. The amphipathic nature of this compound, with distinct hydrophobic and hydrophilic regions, facilitates its interaction with the negatively charged bacterial cell membranes via electrostatic forces. frontiersin.orgnih.govnih.gov This interaction is crucial for its activity and is influenced by the balance between hydrophobic and electrostatic contacts.

Studies utilizing techniques such as circular dichroism and electrophysiological experiments with planar lipid bilayers have provided insights into these interactions. frontiersin.orgnih.govnih.gov this compound has been shown to permeabilize bacterial membranes, leading to the outflow of cellular contents and ultimately cell death. frontiersin.orgnih.govnih.govnih.gov The peptide is believed to form channels or pores in the membranes, increasing permeability. nih.gov Research suggests that this compound is more likely to induce membrane permeabilization through the formation of toroidal pores rather than via the barrel-stave mechanism. frontiersin.orgnih.govnih.gov This membrane disruption activity is a key aspect of its broad-spectrum efficacy against various bacterial strains. mdpi.comwm.edunih.gov

Disruption of Intracellular Homeostasis and Metabolic Pathways (e.g., ATP Levels, Urease Activity)

Beyond membrane disruption, this compound has been shown to interfere with essential intracellular processes and metabolic pathways in bacteria. Investigations into the mechanism of action against Helicobacter pylori have revealed that Piscidin can lead to a significant reduction in intracellular ATP levels. nih.gov For instance, treatment of H. pylori strains with Piscidin at concentrations of 1×MIC and 2×MIC resulted in a plunge in ATP levels compared to control groups. nih.gov In strain WA, a 2.26-fold decrease in ATP levels was observed with 2×MIC Piscidin treatment, indicating an inhibitory effect on bacterial growth and cellular health. nih.gov

Furthermore, Piscidin has been found to inhibit bacterial urease activity. nih.gov Urease is a crucial enzyme for the survival of H. pylori in the acidic environment of the stomach. nih.gov Studies have demonstrated that Piscidin can significantly inhibit urease activity in H. pylori strains, with a more potent effect observed compared to clarithromycin (B1669154) in some instances. nih.gov This inhibition of urease activity contributes to the antimicrobial properties of this compound. nih.gov

Modulation of Bacterial Virulence Factor Expression and Biofilm Formation

This compound also influences bacterial pathogenicity by modulating the expression of virulence factors and inhibiting the formation of biofilms. Studies on Helicobacter pylori have shown that Piscidin can downregulate the mRNA expression levels of virulence factors such as CagA and UreB. nih.gov A reduction in the expression levels of CagA and UreB was observed in certain H. pylori strains treated with Piscidin. nih.gov This suggests that this compound can reinforce its antimicrobial effects by interfering with factors essential for bacterial colonization and pathogenesis. nih.gov

In addition to affecting virulence factor expression, this compound, particularly TP4, exhibits significant activity against bacterial biofilms. Biofilms provide a protective environment for bacteria, contributing to antibiotic resistance and chronic infections. nih.gov TP4 has demonstrated the ability to inhibit the formation of biofilms by various Gram-negative bacteria, including Escherichia coli and Flavobacterium columnare. Class II piscidins, which include this compound, have shown potent activity against these biofilms. Furthermore, TP4 has been reported to have antibiofilm activity against bacteria associated with bacterial vaginosis, such as Gardnerella vaginalis and Streptococcus anginosus, and can even eradicate mature biofilms formed by these bacteria, especially when combined with biofilm-disrupting agents. nih.gov This antibiofilm property highlights the potential of this compound as a therapeutic agent against persistent bacterial infections. mdpi.comnih.gov

Investigations into Non-Membrane-Dependent Bactericidal Pathways

While membrane disruption is a primary mechanism, research also suggests the involvement of non-membrane-dependent pathways in the bactericidal activity of some AMPs, including potential intracellular targeting by this compound. Emerging evidence indicates that AMPs may disrupt cellular processes such as protein and nucleic acid synthesis and enzymatic reactions. mdpi.com

Although primarily investigated in the context of cancer cells, studies on TP4 have shown that it can penetrate intracellularly and interact with intracellular components. For instance, TP4 was found to target the microtubule network in cancer cells by interacting with α-Tubulin, leading to microtubule disruption. While this specific mechanism was observed in eukaryotic cells, it illustrates the potential for this compound to have intracellular targets, suggesting that its bactericidal activity might not be solely reliant on membrane permeabilization in all cases. Further research is needed to fully elucidate the extent and nature of non-membrane-dependent bactericidal pathways of this compound in microbial cells.

Immunomodulatory Roles and Host Response Modulation

Beyond its direct antimicrobial activities, this compound possesses significant immunomodulatory properties, influencing host immune responses. These roles are crucial for resolving infections and promoting tissue healing. mdpi.commdpi.comfrontiersin.org

Induction of Immune Cell Chemotaxis and Phagocytosis

This compound has been shown to influence the behavior of immune cells, including the induction of chemotaxis and the enhancement of phagocytosis. Piscidin-like peptides have been found to stimulate chemotaxis and phagocytosis in monocytes/macrophages, which subsequently contributes to bacterial killing. nih.gov Studies on orange-spotted grouper piscidins, including a this compound variant (ecPis4S), demonstrated chemotactic activities towards head kidney leukocytes.

Furthermore, stimulation with Piscidin variants has been shown to enhance the phagocytic activity in monocyte/macrophage-like cells. This enhancement of phagocytosis by macrophages indicates that this compound can bolster the host's innate immune response by promoting the engulfment and clearance of pathogens by professional phagocytes.

Influence on Macrophage Polarization and Phenotypic Switching in Inflammatory Models

This compound, specifically TP4, has been shown to influence macrophage polarization and phenotypic switching, which is critical in modulating the inflammatory response and promoting tissue repair. Macrophages exhibit plasticity and can differentiate into different phenotypes, such as pro-inflammatory M1 macrophages and alternatively activated M2 macrophages (including M2a and M2c subtypes) involved in tissue repair and inflammation resolution.

In inflammatory models, TP4 has demonstrated the ability to reprogram M1 macrophages towards M2 phenotypes. This switching from a pro-inflammatory M1 state to resolving M2c and tissue repair M2a phenotypes is a key immunomodulatory function. Research indicates that this reprogramming can occur through multiple mechanisms. Direct treatment with TP4 can switch M1 macrophages towards a resolving M2c phenotype via the MAPK/ERK pathway and IL-10-STAT3 signaling. Additionally, TP4 can induce epithelial cells to secrete TNF-α-stimulated gene 6 (TSG-6), which in turn elicits the phenotypes of tissue repair M2a macrophages through STAT6 activation in co-culture models. This modulation of macrophage polarization suggests that TP4 may attenuate inflammation and promote tissue remodeling in the context of bacterial infections.

Modulation of Cytokine Gene Expression Profiles (e.g., IL-1β, IL-6, IL-8)

This compound has been shown to influence the expression profiles of various cytokines, key mediators of the immune response. Studies in MRSA-infected mice demonstrated that TP4 treatment led to a decrease in the induction of pro-inflammatory cytokines, specifically Interleukin-6 (IL-6) and Tumor Necrosis Factor (TNF), when compared to control groups. medchemexpress.com This suppressive effect on TNF and IL-6 levels was observed at the site of infection. medchemexpress.com

Further research indicates that TP4 can modulate macrophage polarization, a critical process in regulating inflammation and tissue repair. TP4 has been shown to decrease the levels of pro-inflammatory mediators, including Nitric Oxide (NO), TNF-α, Interleukin-1β (IL-1β), and IL-6, in M1 macrophages. Concurrently, TP4 appears to enrich M2 macrophage markers, suggesting a shift towards a pro-resolving phenotype. This polarization towards resolving M2c macrophages is potentially mediated through the MAPK/ERK pathway, leading to IL-10-STAT3 signaling. In co-culture models, TP4 also induced vaginal epithelial (VK2) and endocervical cells to secrete TNF-α-stimulated gene 6 (TSG-6), which subsequently elicited phenotypes characteristic of tissue repair M2a macrophages via STAT6 activation. While IL-1β and IL-8 are recognized as key pro-inflammatory cytokines, the specific modulation of IL-8 by this compound was not detailed in the examined literature, although other piscidins are known to modulate IL-1, IL-6, and IL-8 expression.

Contribution to Innate Immune Defense Systems in Aquatic Species

Antimicrobial peptides like this compound are recognized as crucial components of the innate immune system in lower vertebrates, including aquatic species. Piscidins were initially identified as host-defense peptides in hybrid striped bass (Morone chrysops x Morone saxatilis). TP4, specifically isolated from Nile tilapia (Oreochromis niloticus), plays a role in regulating the innate immune system in this species. medchemexpress.complos.orgnih.govmnhn.frnih.gov

This compound isoforms have been detected in several commercially important fish species, including striped bass, white bass, European seabass, gilthead seabream, red drum, and barramundi, providing strong evidence for its widespread presence and likely role in their defense mechanisms. Immunohistochemistry studies have localized this compound to mast cells in various fish species, highlighting these cells as a source of this peptide. TP4 contributes to enhancing the immune response, antioxidant activity, and intestinal health in Nile tilapia, offering protection against bacterial infections such as Streptococcus iniae. Overexpression of TP4 in Nile Tilapia has been shown to significantly inhibit the proliferation of microbial species, further underscoring its contribution to host defense. ajmb.org Piscidins, including this compound, exhibit potent activity against a broad spectrum of both fish and human bacterial pathogens. The presence of AMPs in mucosal barriers like the skin, gills, and gut epithelia provides a first line of defense against infection in aquatic environments. This compound has been found in the epithelium and submucosa of the European perch intestine, where it is associated with mast cells and fibroblasts, suggesting a role in local immune responses and tissue interactions.

Adjuvant Properties in Vaccine Co-administration Studies

Research indicates that Tilapia alpha-helix antimicrobial peptides, which include TP4, have the capacity to stimulate immunogenicity, induce a T helper 1 (Th1) cellular immune response, and function as adjuvants when co-administered with vaccines in fish. medchemexpress.com This suggests that this compound, as a member of this group, could potentially enhance the effectiveness of vaccines in aquatic species by augmenting the host's immune response to the vaccine antigen. The use of AMPs as vaccine adjuvants is explored as a strategy to enhance vaccine potency while potentially exhibiting lower toxicity compared to some traditional adjuvants. Vaccine adjuvants generally work by increasing the intensity of the immune response following co-administration with an antigen, either by acting as vectors to improve antigen presentation or as immunostimulants that interact with immune cell receptors.

Proliferative and Regenerative Biological Functions

This compound exhibits significant biological functions related to cell proliferation and tissue regeneration, particularly in the context of wound healing. ajmb.orgmdpi.complos.orgnih.govnih.govmnhn.frnih.gov These regenerative properties are crucial for restoring tissue integrity after injury or infection.

Stimulation of Cell Proliferation in Epithelial and Fibroblast Cell Lines

Tilapia this compound has been shown to stimulate cell proliferation in key cell types involved in wound healing: epithelial cells and fibroblasts. Studies using a human keratinocyte cell line (HaCaT) and a human fibroblast cell line (Hs-68) demonstrated that TP4 treatment stimulated proliferation in both cell lines. medchemexpress.complos.orgnih.govmnhn.frnih.gov This proliferative effect was observed in vitro at a concentration of 6.25 µg/mL. plos.orgnih.govmnhn.frnih.gov Importantly, TP4 did not exhibit cytotoxic effects on these cell lines at the tested concentrations that stimulated proliferation. medchemexpress.com Similar proliferative effects on fibroblasts and keratinocytes have also been noted with other tilapia piscidins.

Promotion of Tissue Repair and Wound Closure Processes in Animal Models

This compound has demonstrated the ability to promote tissue repair and wound closure in animal models. In studies involving MRSA-infected wounds in mice, TP4 stimulated wound closure. medchemexpress.complos.orgnih.govmnhn.frnih.gov TP4 treatment proved highly effective in combating wound infection caused by MRSA in these mouse models. nih.govmnhn.frnih.gov The peptide's capacity to enhance the survival rate of MRSA-infected mice is attributed to both its antimicrobial properties and its ability to promote wound closure activities. plos.orgnih.govmnhn.frnih.gov These findings suggest that TP4 actively contributes to the wound repair process. nih.gov The process of wound healing is complex, involving distinct phases including inflammation, proliferation, and tissue remodeling, with fibroblasts playing a key role in forming the collagen matrix necessary for repair. The observed promotion of wound closure by TP4 in animal models aligns with its demonstrated effects on cell proliferation and matrix gene expression. Topical application of other related tilapia piscidins has also been shown to accelerate the closure of full-thickness skin wounds in mice.

Regulation of Growth Factor and Extracellular Matrix Gene Expression (e.g., EGF, TGF-β, VEGF, Collagen, KGF)

A key aspect of this compound's regenerative function is its influence on the expression of genes encoding growth factors and extracellular matrix components, which are vital for tissue repair. In Hs-68 fibroblast cells, TP4 treatment stimulated the activation of gene expression for Collagen I, Collagen III, and Keratinocyte Growth Factor (KGF). medchemexpress.complos.orgnih.govmnhn.frnih.gov Collagen I and III are major components of the extracellular matrix, providing structural support, while KGF is known to promote keratinocyte proliferation. nih.gov This activation of collagen and KGF gene expression in fibroblasts by TP4 is believed to contribute to inducing keratin (B1170402) production by keratinocytes. nih.govmnhn.frnih.gov

Furthermore, the wound closure activities mediated by TP4 are associated with its influence on growth factors such as Epidermal Growth Factor (EGF), Transforming Growth Factor (TGF), and Vascular Endothelial Growth Factor (VEGF). plos.orgnih.govmnhn.frnih.gov TP4 has been reported to induce factors like VEGF, TGF, and EGF, which are recognized as important for the wound healing process. mdpi.com The electrotransfer of the TP4 gene into the muscle of Oreochromis niloticus has also been shown to increase the expression of immune-related genes, including TGFβ. The upregulation of KGF mRNA expression has also been observed with other piscidins, as has the stimulation of Collagen I and III expression in fibroblasts.

Summary of Gene Expression Modulation by TP4 in Hs-68 Fibroblast Cells

GeneEffect of TP4 Treatment
Collagen IEnhanced Expression
Collagen IIIEnhanced Expression
KGFEnhanced Expression

Based on findings in Hs-68 fibroblast cells. medchemexpress.complos.orgnih.govmnhn.frnih.gov

Associated Growth Factors in TP4-Mediated Wound Closure

Growth FactorRole in Wound Healing
EGFPromotes cell proliferation and migration
TGFRegulates cell growth and differentiation, involved in ECM production
VEGFStimulates angiogenesis (new blood vessel formation)

Based on associations with TP4-mediated wound closure. mdpi.complos.orgnih.govmnhn.frnih.gov

Anti-biofilm Formation and Eradication Strategies

This compound (TP4), an antimicrobial peptide derived from Nile tilapia (Oreochromis niloticus), has demonstrated significant activity against bacterial biofilms, which are a major contributor to persistent and recurrent infections due to their increased resistance to conventional antibiotics. TP4 exhibits broad-spectrum antibiofilm activity, particularly against bacteria implicated in bacterial vaginosis (BV), such as Gardnerella vaginalis and Streptococcus anginosus. wm.edunih.govresearchgate.netnih.gov Notably, TP4 shows selective activity, targeting BV-associated bacteria while not affecting beneficial lactobacilli. wm.edunih.govresearchgate.net

Research indicates that TP4 is effective in preventing the formation of biofilms by BV-associated bacteria. Studies using crystal violet staining to quantify biofilm mass showed that TP4 peptide prevented biofilm formation by all tested BV-associated bacteria. This contrasted with conventional antibiotics like metronidazole (B1676534) and clindamycin, which only partially inhibited biofilm formation under the same conditions.

Beyond preventing formation, TP4 also plays a role in the eradication of established, mature biofilms. While antibiotics often struggle to penetrate and disrupt the biofilm matrix, TP4, especially in combination with other agents, has shown efficacy in reducing the viability of bacteria within mature biofilms. nih.govnih.gov A key finding is the synergistic effect observed when TP4 is combined with disodium (B8443419) EDTA and chitosan (B1678972). This combination has been shown to effectively eradicate biofilms formed by single or mixed cultures of G. vaginalis and S. anginosus. wm.edunih.govresearchgate.netnih.gov Low concentrations of disodium EDTA have been specifically reported to enhance the bactericidal activity of TP4 within G. vaginalis, S. anginosus, and mixed-culture biofilms.

Quantitative data from studies evaluating the effect on mature biofilms, measured by colony-forming unit (CFU) counts, illustrate the impact of TP4-based formulations. For instance, treatment of mature G. vaginalis and S. anginosus biofilms with combinations including TP4, disodium EDTA, and chitosan resulted in a significant reduction in bacterial viability compared to untreated biofilms or treatment with single agents.

Effect of TP4 and Antibiotics on Biofilm Formation Inhibition

TreatmentBiofilm Formation Inhibition (Qualitative Observation)Source
TP4 PeptidePrevented all BV-associated bacteria biofilm formation
MetronidazolePartially prevented BV-associated bacteria biofilm formation
ClindamycinPartially prevented BV-associated bacteria biofilm formation

Studies have also explored the activity of different classes of piscidins against Gram-negative bacterial biofilms. Class II piscidins, which include striped bass this compound, demonstrated potent activity against biofilms formed by Escherichia coli and Flavobacterium columnare. Class II piscidins were found to be more active against these specific isolates compared to Class I piscidins (piscidin 1 and piscidin 3). However, the efficacy of piscidins, including Class I and II, was notably less pronounced against Aeromonas hydrophila and A. veronii biofilms.

The mechanism by which TP4 exerts its antibiofilm effects is linked to its inherent antimicrobial properties. As a cationic and amphipathic peptide, TP4 is known to interact with bacterial membranes, leading to membrane disruption and leakage of cellular contents in planktonic cells. While the specific mechanisms of biofilm disruption by TP4 are still under investigation, its ability to interact with bacterial membranes likely contributes to its capacity to penetrate and destabilize the biofilm matrix, making the embedded bacteria more vulnerable. A modified peptide derived from tilapia this compound (bis-TP4-16G4C) was also shown to inhibit bacterial biofilm formation, acting similarly to the parental peptide by disrupting bacterial membrane integrity.

Activity of Piscidin Classes Against Gram-Negative Biofilms

Piscidin ClassTarget BacteriaBiofilm Inhibition ActivitySource
Class II (incl. This compound)Escherichia coliPotent
Class II (incl. This compound)Flavobacterium columnarePotent
Class II (incl. This compound)Aeromonas hydrophilaLess effective
Class II (incl. This compound)Aeromonas veroniiLess effective
Class I (Piscidin 1, 3)Escherichia coliPotent
Class I (Piscidin 1, 3)Flavobacterium columnarePotent
Class I (Piscidin 1, 3)Aeromonas hydrophilaSignificant growth inhibition
Class I (Piscidin 1, 3)Aeromonas veroniiSignificant growth inhibition

The ability of TP4 to inhibit biofilm formation and contribute to the eradication of mature biofilms, particularly in synergy with other agents, highlights its potential as a therapeutic agent for combating biofilm-associated infections. wm.edunih.govresearchgate.netnih.gov

Advanced Research Methodologies and Engineering of Piscidin 4

Recombinant Production Systems and Optimization Strategies

The production of antimicrobial peptides (AMPs) like Piscidin 4 in heterologous hosts presents unique challenges, including potential toxicity to the host organism and susceptibility to degradation by host-derived proteases. researchgate.net To overcome these issues, researchers have explored both prokaryotic and eukaryotic expression systems, each with distinct advantages and optimization strategies.

Heterologous Expression in Prokaryotic Hosts (e.g., Escherichia coli)

Escherichia coli is a widely utilized host for recombinant protein production due to its rapid growth and well-understood genetics. nih.gov However, the expression of AMPs in E. coli can be problematic. researchgate.net Heterologous eukaryotic proteins may be expressed in large quantities but often fold incorrectly and accumulate in insoluble inclusion bodies. nih.gov Furthermore, the inherent antimicrobial nature of this compound can be lethal to the bacterial host. researchgate.net

A common strategy to circumvent these obstacles is the use of a fusion protein approach. researchgate.netnih.gov This involves expressing the AMP linked to a larger carrier protein, which can mask its toxicity, protect it from proteolytic degradation, and sometimes promote solubility. researchgate.netnih.gov

In one study, Tilapia this compound (TP4) was successfully expressed in a soluble form in E. coli BL21 (DE3). ajmb.org The expression was carried out using the pTWIN-1 vector, which fuses the target peptide to inteins. ajmb.org Optimization of the induction conditions was critical to achieving soluble expression; the best results were obtained with a low concentration of the inducer IPTG (0.1 mM) at a reduced temperature of 22°C. ajmb.org This approach avoids the difficult and often inefficient process of refolding the peptide from inclusion bodies. nih.gov

Eukaryotic Expression Platforms (e.g., Pichia pastoris) for Enhanced Yield and Folding

Eukaryotic systems, particularly the methylotrophic yeast Pichia pastoris, offer significant advantages for the production of eukaryotic proteins like this compound. nih.govresearchgate.net P. pastoris is capable of performing post-translational modifications and has a robust secretion system, which can lead to the production of correctly folded, active proteins directly into the culture medium. nih.govnih.govmdpi.com This simplifies downstream purification processes. nih.gov

The P. pastoris expression system has been successfully used for the large-scale production of recombinant Tilapia this compound (rTP4). nih.govresearchgate.net In a notable example, a codon-optimized sequence of TP4 was cloned into the pPICZαA vector and transformed into P. pastoris. nih.govresearchgate.net Large-scale expression was achieved in a 500-liter fermenter, with protein production induced by methanol (B129727). nih.govresearchgate.net The resulting rTP4 demonstrated high stability at elevated temperatures and retained its antimicrobial activity against both Gram-positive and Gram-negative pathogens. nih.govnih.gov This highlights the suitability of the P. pastoris system for producing large quantities of functional this compound for research and potential commercial applications. nih.govresearchgate.net

Table 1: Comparison of Recombinant Expression Systems for this compound
Host SystemExample VectorKey AdvantagesCommon ChallengesOptimization StrategiesReference
Escherichia coli (Prokaryotic)pTWIN-1Rapid growth, well-established geneticsIncorrect folding (inclusion bodies), host toxicity, proteolytic degradationFusion protein tags, low-temperature induction (22°C), reduced inducer concentration (0.1 mM IPTG) researchgate.netnih.govajmb.org
Pichia pastoris (Eukaryotic)pPICZαACorrect protein folding, secretion into medium, high-density fermentation, large-scale productionSlower growth than bacteria, methanol handling for inductionCodon optimization, high-cell-density fermentation in bioreactors nih.govnih.govresearchgate.net

Peptide Engineering and Analog Design

Beyond optimizing production, significant research has focused on engineering the this compound peptide itself to enhance its therapeutic properties. By modifying its amino acid sequence or attaching other molecules, scientists aim to improve stability, increase antimicrobial efficacy, and introduce novel functions.

Amino Acid Substitution Approaches for Enhanced Stability and Efficacy

One of the primary limitations of therapeutic peptides is their susceptibility to degradation by proteases in biological systems. nih.gov A powerful strategy to overcome this is the substitution of naturally occurring L-amino acids with their D-amino acid counterparts. nih.govfrontiersin.org This modification can render the peptide resistant to proteolysis without drastically altering its structure and membrane-active mechanism. nih.gov Studies on other antimicrobial peptides have shown that both partial and full D-amino acid substitution can significantly improve stability against enzymes like trypsin and chymotrypsin. nih.gov

Another approach involves targeted amino acid substitutions to modulate activity and cytotoxicity. For instance, in the closely related Piscidin-1, single isoleucine residues were replaced with alanine (B10760859) or valine. nih.gov This was done to investigate the role of specific amino acids in the peptide's structure and function, leading to analogs with lower cytotoxicity. nih.gov Similar rational design principles could be applied to this compound to fine-tune its activity profile.

Chimeric Peptide Construction for Novel Functional Profiles

Chimeric peptides are fusion proteins created by genetically linking two or more peptides with different functionalities. This approach has been used to engineer this compound with novel targeting capabilities. In one study, a chimeric peptide named TP4-LYC1 was constructed by fusing Tilapia this compound (TP4) with Lycosine-1 (LYC1), an antimicrobial peptide from spider venom known to selectively penetrate cancer cells. ajmb.org

The goal of this research was to diminish the cytotoxicity of TP4 against normal cells by directing its action specifically toward cancer cells. ajmb.org The resulting TP4-LYC1 fusion peptide, produced recombinantly in E. coli, demonstrated increased toxicity against HeLa cancer cells when compared to TP4 alone, suggesting that the chimeric design successfully enhanced the targeted penetration and anti-tumor effect. ajmb.org

Conjugation Strategies with Small Molecules and Other Antimicrobials

Peptide conjugation involves chemically linking a peptide to another molecule, such as a small-molecule drug, to create a hybrid compound with synergistic or novel properties. researchgate.netacs.orgnih.gov This strategy has been effectively used to "rejuvenate" conventional antibiotics that have lost effectiveness due to microbial resistance. nih.gov

A recent study demonstrated the successful conjugation of the β-lactam antibiotic meropenem (B701) to Tilapia this compound (TP4). researchgate.netacs.orgnih.gov This was done to create a molecule capable of targeting meropenem-resistant, NDM-1-producing Escherichia coli. researchgate.netacs.org The conjugation was achieved via a carbodiimide (B86325) reaction, which formed amide bonds between the two molecules. nih.gov This process resulted in two primary isomers: one where meropenem was attached to the N-terminus of TP4 (TP4-N-Mero) and another where it was attached to an internal lysine (B10760008) residue (TP4-K-Mero). researchgate.netacs.org

Both TP4-meropenem conjugates showed significant antibacterial activity against the resistant E. coli strain. researchgate.netacs.org Importantly, the conjugation also significantly reduced the hemolytic activity and cytotoxicity associated with the parent TP4 peptide, indicating an improved therapeutic profile. researchgate.netacs.orgnih.gov This work demonstrates that conjugating this compound with existing antibiotics is a feasible and effective approach to combat multidrug-resistant pathogens. researchgate.netnih.gov

Table 2: Peptide Engineering Strategies for this compound
StrategyDescriptionExampleObserved OutcomeReference
Amino Acid SubstitutionReplacing specific amino acids to enhance properties like stability or reduce toxicity.D-amino acid substitution (strategy applied to other AMPs).Improved stability against protease degradation. nih.gov
Chimeric Peptide ConstructionGenetically fusing this compound with another peptide to create a new functional profile.TP4-LYC1 (fusion of this compound and Lycosine-1).Increased cytotoxicity against HeLa cancer cells compared to TP4 alone. ajmb.org
ConjugationChemically linking this compound to a small molecule or another antimicrobial.TP4-meropenem conjugates (TP4-N-Mero and TP4-K-Mero).Effective against NDM-1 E. coli; reduced hemolysis and cytotoxicity compared to TP4. researchgate.netacs.orgnih.gov

In Vitro and Ex Vivo Assay Development for Functional Characterization

The functional characterization of this compound, a potent antimicrobial peptide (AMP), relies on a suite of sophisticated in vitro and ex vivo assays. These methodologies are crucial for elucidating its mechanisms of action, antimicrobial efficacy, and interactions with host and pathogenic cells. The development of these assays has been instrumental in understanding the multifaceted activities of this compound, extending beyond its direct microbicidal properties to include immunomodulatory and cell-proliferative effects.

In vitro studies have been fundamental in defining the broad-spectrum antimicrobial activity of this compound. researchgate.net Assays such as the microbroth dilution method are routinely employed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a wide range of pathogens. frontiersin.org These studies have consistently demonstrated the potent efficacy of this compound against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. researchgate.netfrontiersin.org Furthermore, in vitro assays have been developed to assess its activity against other pathogens, including fungi, parasites, and viruses. nih.gov

Ex vivo models provide a bridge between in vitro experiments and in vivo conditions, offering a more complex biological environment to study the peptide's function. While specific ex vivo assay development for this compound is an evolving area, the principles of using tissue explants or primary cell cultures are applied to investigate its effects on host tissues and its performance in a more physiologically relevant setting.

Microscopic Analyses of Peptide-Cell Interactions (Scanning and Transmission Electron Microscopy)

Microscopic techniques, particularly Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), have provided invaluable visual evidence of the profound impact of this compound on the morphology and ultrastructure of microbial cells. These analyses have been pivotal in confirming the membrane-disruptive mechanism of action of this peptide.

Scanning Electron Microscopy (SEM) studies on bacteria treated with this compound reveal significant alterations to the cell surface. Observations typically show a progression from initial membrane blebbing and wrinkling to complete cell lysis and the formation of cellular debris. These morphological changes are indicative of a rapid and potent interaction between the peptide and the bacterial outer membrane.

Transmission Electron Microscopy (TEM) offers a higher resolution view of the internal cellular damage inflicted by this compound. TEM micrographs of this compound-treated bacteria have shown the formation of pores and micelles in the cell membrane, leading to the leakage of cytoplasmic contents. bohrium.comresearchgate.net This direct visualization of membrane perturbation provides strong support for the toroidal pore or micellization model of this compound's antimicrobial action. researchgate.netacs.org The electron-dense structures observed within and around treated bacterial cells are interpreted as complexes of the peptide with cellular components, further highlighting the disruptive nature of the interaction. bohrium.com

The following table summarizes the key findings from microscopic analyses of this compound's interaction with bacterial cells:

Microscopic TechniqueOrganismKey ObservationsReference
Transmission Electron Microscopy (TEM)Helicobacter pyloriMembrane micelle formation, membrane depolarization, extravasation of cellular constituents. bohrium.com
Transmission Electron Microscopy (TEM)Neisseria gonorrhoeaeDisruption of cell morphology and structure. researchgate.net

Gene Expression Quantification Techniques (RT-PCR, qPCR)

The application of gene expression quantification techniques, such as Reverse Transcription PCR (RT-PCR) and quantitative Real-Time PCR (qPCR), has been instrumental in understanding the molecular responses of both pathogens and host cells to this compound. These methods allow for the precise measurement of changes in mRNA levels of specific genes, providing insights into the cellular pathways modulated by the peptide.

In studies investigating the effect of this compound on bacteria, qPCR has been used to analyze the expression of virulence and antibiotic resistance genes. For instance, in Gardnerella vaginalis, biofilm formation has been shown to increase the expression of the sialidase gene and antibiotic resistance-associated genes like the multidrug resistance ABC transporter and BcrA. frontiersin.org The ability of this compound to disrupt biofilms suggests a potential to counteract these resistance mechanisms.

From the host perspective, qPCR has been employed to elucidate the immunomodulatory and wound-healing properties of this compound. In human fibroblast (Hs-68) and keratinocyte (HaCaT) cell lines, treatment with Tilapia this compound (TP4) led to the upregulation of genes involved in tissue repair, such as collagen I, collagen III, and keratinocyte growth factor (KGF). nih.gov Furthermore, in a mouse model of Helicobacter pylori infection, TP4 treatment was shown to modulate the expression of host immune response genes, contributing to the clearance of the pathogen and a reduction in gastric inflammation. bohrium.com

Quantitative RT-PCR has also been a key tool in studying the expression of the this compound gene itself in fish. Following a bacterial challenge, the mRNA expression levels of this compound were significantly upregulated in various tissues of Nile tilapia, indicating its crucial role in the innate immune response. nih.govnih.gov

The table below provides examples of genes whose expression has been quantified in response to this compound treatment:

Organism/Cell LineGene(s) AnalyzedTechniqueKey FindingReference
Gardnerella vaginalissialidase, multidrug resistance ABC transporter, BcrAqRT-PCRBiofilm formation increases the expression of these virulence and resistance genes. frontiersin.org
Human fibroblast (Hs-68)Collagen I, Collagen III, Keratinocyte Growth Factor (KGF)Real-time qPCRTP4 stimulated the expression of these wound-healing-related genes. nih.gov
Human keratinocyte (HaCaT)Genes related to keratin (B1170402) productionReal-time qPCRTP4 induced the expression of genes associated with keratin production. nih.gov
Helicobacter pylori-infected miceHost immune response genesNot specifiedTP4 treatment suppressed the host immune response, aiding in pathogen clearance. bohrium.com
Nile tilapia (Oreochromis niloticus)Tilapia this compound (TP4)Quantitative RT-PCRBacterial infection significantly upregulated TP4 mRNA expression in various tissues. nih.govnih.gov

Biochemical and Enzymatic Activity Assays

A variety of biochemical and enzymatic activity assays have been developed and utilized to functionally characterize this compound. These assays are essential for quantifying its antimicrobial efficacy, understanding its interaction with model membranes, and assessing its lytic activity against different cell types.

Antimicrobial Activity Assays: The primary functional characterization of this compound involves determining its antimicrobial potency. The microbroth dilution assay is the standard method used to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. frontiersin.org The Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum, is also frequently determined. frontiersin.org These assays have been performed on a broad range of bacterial pathogens, demonstrating the potent and wide-ranging activity of this compound. researchgate.netnih.gov

Hemolysis Assays: To assess the selectivity of this compound for microbial cells over host cells, hemolysis assays are conducted using erythrocytes from various species, including fish and humans. usda.govbohrium.com The results of these assays indicate that this compound generally exhibits low hemolytic activity at its effective antibacterial concentrations, suggesting a degree of specificity for microbial membranes. usda.govbohrium.com

Membrane Permeabilization Assays: To confirm that this compound acts by disrupting cell membranes, leakage assays using liposomes encapsulating fluorescent dyes like calcein (B42510) are employed. usda.govbohrium.com The addition of this compound to these liposomes causes membrane disruption and the release of the dye, which can be quantified fluorometrically. usda.govbohrium.com These experiments have shown that this compound's ability to induce leakage is dependent on the lipid composition of the model membrane. bohrium.comnih.gov

The following table summarizes the data from various biochemical and enzymatic activity assays for this compound:

Assay TypeModel System/TargetKey FindingReference
Microbroth DilutionVarious Gram-positive and Gram-negative bacteriaThis compound exhibits potent, broad-spectrum antibacterial activity. researchgate.netnih.gov
Hemolysis AssayHybrid striped bass and human erythrocytesLow hemolytic activity compared to its effective antibacterial concentrations. usda.govbohrium.com
Calcein Leakage AssayLarge unilamellar vesicles (LUVs)This compound induces significant leakage from liposomes, with the extent depending on lipid composition. usda.govbohrium.comnih.gov
Antiparasitic Activity AssayIchthyophthirius multifiliis trophontsThis compound demonstrates potent activity against this fish parasite. bohrium.com

Future Directions and Emerging Research Avenues

Exploration of Novel Piscidin 4 Isoforms and Derivatives with Enhanced Activities

The discovery of multiple piscidin isoforms in various fish species, including different this compound variants, highlights the potential for identifying novel peptides with improved properties researchgate.netmdpi.complos.org. This compound itself is notable for being significantly longer (44 amino acids) than typical 22-amino acid piscidins, and native this compound has a modified amino acid (likely a hydroxylated tryptophan) at position 20 researchgate.netnih.govacs.orgusda.gov. Studies have shown that synthetic this compound with an unmodified tryptophan retains similar potent antibacterial activity researchgate.netnih.govacs.orgusda.gov.

Future research aims to explore natural variations and create synthetic derivatives or mimetics of this compound to enhance specific activities, such as antimicrobial potency against particular pathogens, reduced cytotoxicity, or increased stability bohrium.comresearchgate.net. Modifications like lipidation, glycosylation, and multimerization are being investigated to improve antimicrobial activity researchgate.net. For example, conjugation of Tilapia this compound (TP4) with meropenem (B701) has shown enhanced antibacterial activities against NDM-1 Escherichia coli and reduced hemolysis compared to TP4 alone acs.org. Different conjugation sites on TP4 (N-terminal vs. lysine) resulted in isomers with varying biological properties acs.org.

Systems Biology Approaches to Unravel Complex Biological Networks Regulated by this compound

Understanding the full impact of this compound requires moving beyond its direct antimicrobial effects to explore its interactions within host biological systems. Piscidins are known to modulate the innate immune system and can influence the expression of pro-inflammatory and other immune-related genes in fish, such as IL-1β, IL-10, IL-22, IL-26, TNF-α, IFN-γ, NF-κB, lysozyme, NOS2, MyD88, TLR4a, and TLR1, TLR3 mdpi.com.

Future research will likely employ systems biology approaches, including transcriptomics and proteomics, to comprehensively map the biological networks influenced by this compound. Studies have already begun to investigate the immunomodulatory effects of TP4, showing its ability to reprogram M1 macrophages to M2 phenotypes in cell models of Gardnerella vaginalis-induced vaginosis frontiersin.org. This suggests a role beyond direct bacterial killing, influencing host immune responses to infection frontiersin.org. Comparative transcriptomic analysis has been used in related areas to understand cellular responses to stimuli nih.gov.

Development of Advanced Delivery Systems for Targeted Action in Aquatic and Terrestrial Systems

Effective therapeutic application of peptide-based antimicrobials like this compound necessitates the development of advanced delivery systems. These systems aim to protect the peptide from degradation, improve its bioavailability, and target its delivery to specific sites of infection or therapeutic action in both aquatic organisms and potentially terrestrial applications researchgate.netacs.org.

Challenges in oral delivery of peptides due to the gastrointestinal environment highlight the need for innovative solutions capable of maintaining peptide integrity and facilitating absorption acs.org. While specific advanced delivery systems for this compound are an emerging area, research on delivery systems for antimicrobial peptides in general, such as formulations for topical application or strategies to enhance penetration, is ongoing researchgate.netmdpi.comfrontiersin.org. Combining TP4 with agents like chitosan (B1678972) and disodium (B8443419) EDTA has shown promise in eradicating bacterial biofilms, suggesting potential for formulated delivery researchgate.netfrontiersin.org.

Comparative Proteomic and Transcriptomic Studies in Diverse Host Species to Elucidate Conserved and Divergent Roles

This compound has been identified in different fish species, such as hybrid striped bass and Nile tilapia plos.orgresearchgate.net. Comparative studies across diverse host species are crucial to understand the conserved and divergent roles of this compound and its isoforms in innate immunity and other biological processes.

Transcriptomic analysis has been used to identify antimicrobial peptides in various marine organisms researchgate.net. Comparative proteomic and transcriptomic analyses can reveal how the expression of this compound and the broader host proteome and transcriptome are altered in response to different pathogens or environmental conditions in various fish species nih.govresearchgate.net. This can provide insights into the evolutionary conservation of this compound's functions and identify species-specific adaptations.

Integration of Computational Modeling and Experimental Validation in Structure-Activity Relationship Studies

Understanding the relationship between the structure of this compound and its diverse activities is fundamental for rational design of improved derivatives. This compound's amphipathic α-helical structure is considered pivotal for its antimicrobial potency and interaction with bacterial membranes plos.orgresearchgate.netresearchgate.nettandfonline.com. However, studies suggest that other conformations besides the α-helix may also contribute to its selective activity nih.govacs.org.

Investigations into Resistance Development Mechanisms Against this compound

The emergence of antimicrobial resistance is a significant global health challenge. While antimicrobial peptides like this compound are generally considered to have a lower propensity for inducing resistance compared to conventional antibiotics due to their membrane-targeting mechanisms, understanding potential resistance development is critical mdpi.comtandfonline.comnih.gov.

Studies have indicated that some bacteria, such as Helicobacter pylori and Gardnerella vaginalis, show low or no development of resistance to TP4 even after prolonged exposure researchgate.netfrontiersin.orgtandfonline.comnih.gov. However, further research is needed to comprehensively investigate the mechanisms by which bacteria might develop reduced susceptibility to this compound. This could involve studying changes in bacterial membrane composition, efflux pump activity, or the development of enzymatic degradation mechanisms acs.orgresearchgate.net. Such studies are essential for developing strategies to mitigate resistance and ensure the long-term effectiveness of this compound as a therapeutic agent.

Q & A

Q. What structural features of Piscidin 4 are critical for its antimicrobial activity, and how can these be experimentally characterized?

To investigate this compound's structure-function relationship, researchers should employ techniques such as nuclear magnetic resonance (NMR) spectroscopy to resolve its tertiary structure and circular dichroism (CD) spectroscopy to assess conformational changes in lipid environments. Comparative studies using truncated peptide variants can identify essential domains (e.g., amphipathic α-helical regions). Ensure rigorous purity validation via HPLC and mass spectrometry for reliable results .

Q. How should researchers design in vitro assays to evaluate this compound’s cytotoxicity against eukaryotic cells?

Use the PICO framework to define: P (cell lines, e.g., mammalian erythrocytes or epithelial cells), I (this compound at varying concentrations), C (untreated cells or controls with inert peptides), and O (hemolysis rates or viability via MTT assays). Include time frames (e.g., 24-hour exposure) and statistical methods (ANOVA with post-hoc tests) to ensure reproducibility .

Q. What are the best practices for synthesizing and purifying this compound in laboratory settings?

Solid-phase peptide synthesis (SPPS) followed by reverse-phase HPLC purification is standard. Confirm peptide identity via MALDI-TOF mass spectrometry and purity (>95%) via analytical HPLC. For stability studies, use lyophilized aliquots stored at -80°C to prevent degradation .

Q. How can researchers optimize antimicrobial susceptibility testing for this compound against Gram-negative bacteria?

Follow CLSI guidelines with modifications for cationic peptides: use cation-adjusted Mueller-Hinton broth to minimize ionic interference. Include checkerboard assays to assess synergy with conventional antibiotics (e.g., polymyxin B). Report minimum inhibitory concentrations (MICs) with ≥3 biological replicates to account for variability .

Q. What bioinformatics tools are suitable for predicting this compound’s molecular targets or evolutionary homologs?

Use BLAST for sequence homology analysis and tools like MEME Suite for conserved motif identification. Molecular docking software (e.g., AutoDock Vina) can predict interactions with bacterial membranes (e.g., lipid A moiety of LPS). Validate predictions with experimental assays .

Advanced Research Questions

Q. What methodologies resolve contradictions in this compound’s efficacy under varying physiological conditions (e.g., pH, salinity)?

Systematically replicate experiments across pH gradients (4.0–7.4) and ionic strengths (e.g., 50–150 mM NaCl). Use isothermal titration calorimetry (ITC) to quantify binding affinity changes. Address discrepancies by meta-analysis of existing literature, highlighting methodological differences (e.g., bacterial strain variability) .

Q. How can researchers integrate molecular dynamics (MD) simulations with experimental data to study this compound’s membrane disruption mechanisms?

Combine coarse-grained MD simulations (e.g., using GROMACS) with fluorescence microscopy to visualize pore formation. Correlate simulation outputs (e.g., lipid bilayer deformation) with experimental data from dye-leakage assays. Validate models using mutagenesis studies targeting key hydrophobic residues .

Q. What advanced models (in vivo vs. ex vivo) are optimal for studying this compound’s immunomodulatory effects?

Use zebrafish larvae for in vivo immune response tracking (e.g., neutrophil migration via transgenic lines) and ex vivo models like human peripheral blood mononuclear cells (PBMCs) to quantify cytokine release (ELISA). Ensure ethical compliance with vertebrate studies by including negative control cohorts .

Q. How should proteomic approaches be applied to identify off-target effects of this compound in host cells?

Perform quantitative proteomics (e.g., TMT labeling coupled with LC-MS/MS) on treated vs. untreated cells. Use pathway enrichment analysis (Ingenuity or STRING) to detect dysregulated processes (e.g., apoptosis signaling). Cross-validate with transcriptomic data (RNA-seq) to distinguish direct peptide effects .

Q. What strategies mitigate experimental bias in high-throughput screening of this compound derivatives?

Implement blinded sample coding and robotic liquid handling to minimize human error. Use orthogonal assays (e.g., MICs + time-kill kinetics) to confirm hits. Apply machine learning (e.g., random forest models) to prioritize candidates based on multi-parametric datasets .

Methodological Guidance

  • Literature Review : Utilize SciFinder to aggregate peer-reviewed studies on this compound. Filter by "substance roles" (e.g., antimicrobial agents) and refine searches using CAS Registry Numbers .
  • Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw data in appendices and processed data (e.g., dose-response curves) in main texts. Use tables for comparative MICs or cytotoxicity indices .
  • Ethical Compliance : For in vivo studies, detail animal welfare protocols (e.g., IACUC approval) and sample size justifications in research proposals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.